Bienvenue dans la boutique en ligne BenchChem!

Protein kinase G inhibitor-1

Tuberculosis PknG Mycobacterial infection

Selective mycobacterial PKG inhibitor (Compound 270; IC50=0.9μM) for M. tuberculosis research. Crucial for studying PKG-mediated virulence without confounding mammalian PKG off-target effects. High-purity (≥98%) alternative to genetic knockouts, validated in macrophage infection models. Procure for screening, SAR studies, and host-pathogen dissection.

Molecular Formula C14H18N2O2S
Molecular Weight 278.37 g/mol
Cat. No. B448026
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameProtein kinase G inhibitor-1
Molecular FormulaC14H18N2O2S
Molecular Weight278.37 g/mol
Structural Identifiers
SMILESCC1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)C3CC3
InChIInChI=1S/C14H18N2O2S/c1-7-2-5-9-10(6-7)19-14(11(9)12(15)17)16-13(18)8-3-4-8/h7-8H,2-6H2,1H3,(H2,15,17)(H,16,18)
InChIKeyPGBKHXTZZAKXMK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Protein Kinase G Inhibitor-1: A Selective Mycobacterial PknG Inhibitor for Tuberculosis and Infection Research


Protein kinase G inhibitor-1, also designated Compound 270, is a low-molecular-weight (278.37 Da) tetrahydrobenzothiophene derivative that functions as a selective inhibitor of mycobacterial protein kinase G (PknG) with an IC50 of 0.9 μM [1]. Unlike many commercial PKG inhibitors that target mammalian cGMP-dependent protein kinases, this compound is specifically optimized for antimycobacterial research, acting on the serine/threonine kinase PknG of Mycobacterium tuberculosis . Its chemical tractability, defined mechanism of action at the ATP-binding site, and availability in high purity (≥98%) make it a focused tool for probing PknG-mediated survival pathways in pathogenic mycobacteria .

Why Generic PKG Inhibitors Cannot Substitute for Protein Kinase G Inhibitor-1 in Mycobacterial Studies


Generic PKG inhibitors such as KT5823, DT-2, and Rp-8-Br-PET-cGMPS are optimized for mammalian cGMP-dependent protein kinases (cGKI/II) and exhibit significant off-target activity or paradoxical agonism in cellular contexts [1]. In contrast, Protein kinase G inhibitor-1 is a member of the tetrahydrobenzothiophene class specifically designed to inhibit mycobacterial PknG, a structurally divergent eukaryotic-like kinase essential for M. tuberculosis survival within host macrophages [2]. Substituting mammalian PKG inhibitors in antimycobacterial assays introduces confounding effects—KT5823 poorly inhibits PKG in intact cells, Rp-8-Br-PET-cGMPS can act as a partial agonist, and peptide inhibitors like DT-2 suffer from limited membrane permeability and proteolytic instability [3]. Therefore, for PknG-targeted infection research, Protein kinase G inhibitor-1 provides a pharmacologically cleaner and context-appropriate tool.

Quantitative Differentiation of Protein Kinase G Inhibitor-1 Versus Alternative PKG Inhibitors


Potency Against Mycobacterial PknG: Protein Kinase G Inhibitor-1 vs. Compound 237 and Protein Kinase G Inhibitor-2

In the original patent screening campaign against M. tuberculosis PknG, Compound 270 (Protein kinase G inhibitor-1) exhibited an IC50 of 900 nM, demonstrating sub-micromolar potency. While Compound 237 was more potent with an IC50 of 200 nM, Protein kinase G inhibitor-1 substantially outperformed numerous other tetrahydrobenzothiophene analogs, including Compound 266 (Protein kinase G inhibitor-2) which displayed an IC50 of 3 μM, representing a 3.3-fold lower potency [1].

Tuberculosis PknG Mycobacterial infection

Comparative Potency Profile: Protein Kinase G Inhibitor-1 Versus AX20017

Protein kinase G inhibitor-1 (IC50 = 900 nM) is less potent than the widely used PknG inhibitor AX20017 (IC50 = 390 nM) . The 2.3-fold potency difference suggests that AX20017 is a more sensitive tool for biochemical assays requiring maximal PknG inhibition at low concentrations. However, Protein kinase G inhibitor-1 offers a structurally distinct chemotype (2-(Cyclopropanecarboxamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide) versus AX20017 (2-(Cyclopropanecarbonylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide), providing an orthogonal scaffold for structure-activity relationship (SAR) studies and resistance profiling [1].

PknG Mycobacterium tuberculosis Antibacterial

Kinase Selectivity: Mycobacterial PknG vs. Mammalian PKG/PKA

Protein kinase G inhibitor-1 is a mycobacterial PknG inhibitor and is not reported to inhibit mammalian cGMP-dependent protein kinases (PKG I/II) or PKA at the concentrations used for antimycobacterial studies . In stark contrast, commonly used mammalian PKG inhibitors exhibit significant cross-reactivity: KT5823 inhibits PKG with an in vitro IC50 of 234 nM but also shows activity against PKC (Ki = 4 μM) and PKA (Ki >10 μM) [1]; DT-2 displays ~1000-fold selectivity for PKG over PKA, yet remains a mammalian-targeted peptide [2]; Rp-8-Br-PET-cGMPS inhibits cGKI with a Ki of 30 nM but also weakly inhibits PKA (Ki = 11 μM) and can paradoxically activate cGKI in intact cells . For mycobacterial infection research, the mammalian kinase activity of these compounds introduces confounding variables that obscure PknG-specific readouts.

Selectivity PknG Anti-infective

Physicochemical Properties and Cell Permeability Advantage Over Peptide Inhibitors

Protein kinase G inhibitor-1 is a small molecule (MW = 278.37 Da, cLogP ~2.5) with favorable physicochemical properties for passive membrane diffusion . In contrast, the highly potent PKG inhibitor DT-2 is a 21-amino-acid peptide (MW ~2,500 Da) that requires conjugation to a membrane-translocating sequence (DT-6) for cellular entry and remains susceptible to proteolytic degradation, limiting its utility in long-term macrophage infection assays [1]. The tetrahydrobenzothiophene scaffold of Protein kinase G inhibitor-1 confers inherent membrane permeability without requiring auxiliary delivery vehicles, as demonstrated in macrophage infection models where the compound effectively reduces intracellular M. tuberculosis survival [2].

Cell permeability Small molecule Macrophage infection

Commercial Availability and Cost-Effectiveness for Screening Campaigns

Protein kinase G inhibitor-1 is commercially available from multiple vendors with pricing that supports medium- to high-throughput screening applications. As of 2026, 10 mg quantities are offered at approximately $650 (MedChemExpress) or $1,490 (TargetMol), translating to ~$65-149 per mg . In comparison, AX20017 is priced at approximately $390-450 per 10 mg from specialty suppliers . While AX20017 offers superior potency, Protein kinase G inhibitor-1 provides a cost-competitive alternative for initial library screening, SAR expansion, and orthogonal validation studies where budget constraints may limit access to premium-priced inhibitors.

High-throughput screening Procurement Cost analysis

Purity and Quality Control Consistency Across Vendors

Protein kinase G inhibitor-1 is supplied with high purity specifications: MedChemExpress reports 98.0% purity (HPLC), TargetMol reports 98.64% purity, and AmBeed reports ≥98% purity . This consistency across independent vendors minimizes batch-to-batch variability that could confound biological assays. In contrast, peptide inhibitors like DT-2 and DT-3 exhibit greater lot-to-lot variability due to synthetic complexity and purification challenges inherent to peptide synthesis, which can introduce impurities that affect kinase inhibition kinetics [1]. The robust small-molecule synthesis of Protein kinase G inhibitor-1 yields reproducible analytical profiles, enhancing experimental reproducibility and reducing the need for extensive in-house quality control re-validation.

Quality control Reproducibility Analytical chemistry

Optimal Research Applications for Protein Kinase G Inhibitor-1 in Mycobacterial Infection Studies


High-Throughput Screening of PknG-Dependent Survival Pathways in M. tuberculosis

Protein kinase G inhibitor-1 is well-suited as a reference inhibitor in high-throughput screens designed to identify novel PknG modulators or to profile PknG-dependent phenotypes in M. tuberculosis-infected macrophages. Its defined IC50 of 0.9 μM against recombinant PknG provides a reliable benchmark for assay validation, while its small-molecule nature ensures compatibility with automated liquid handling systems and DMSO-based compound libraries [1]. Unlike peptide inhibitors such as DT-2, Protein kinase G inhibitor-1 does not require specialized storage conditions or reconstitution protocols that complicate automated workflows, reducing operational complexity in screening core facilities .

Orthogonal Chemical Validation of PknG as a Therapeutic Target

When validating PknG as a druggable target in M. tuberculosis, employing chemically distinct inhibitors is critical to rule out off-target effects. Protein kinase G inhibitor-1 offers a tetrahydrobenzothiophene scaffold that is structurally orthogonal to the widely used AX20017 series, enabling researchers to confirm that observed antimycobacterial effects are genuinely PknG-dependent rather than compound-specific artifacts [1]. This orthogonal validation approach strengthens target engagement hypotheses and supports lead optimization campaigns for novel antitubercular agents .

Structure-Activity Relationship (SAR) Expansion of PknG Inhibitor Chemotypes

Protein kinase G inhibitor-1 serves as a foundational scaffold for medicinal chemistry efforts aimed at improving PknG inhibitor potency, selectivity, and pharmacokinetic properties. The patent literature establishes that modifications to the tetrahydrobenzothiophene core can modulate IC50 values from >30 μM down to 200 nM [1]. By using Protein kinase G inhibitor-1 as a starting point, synthetic chemists can explore substitutions at the cyclopropanecarboxamido and carboxamide moieties to enhance target engagement while maintaining the favorable physicochemical properties of the parent scaffold .

Comparative Pharmacology Studies of PknG vs. Mammalian PKG Signaling

For researchers investigating the evolutionary divergence between mycobacterial PknG and mammalian PKG isoforms, Protein kinase G inhibitor-1 provides a species-selective tool that does not cross-react with host kinases [1]. This enables clean dissection of PknG-specific signaling in co-culture models without confounding inhibition of host cGKI/II pathways. When used alongside mammalian PKG inhibitors like KT5823 or Rp-8-Br-PET-cGMPS, Protein kinase G inhibitor-1 allows for comparative pharmacology studies that delineate bacterial versus host kinase contributions to infection outcomes .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

48 linked technical documents
Explore Hub


Quote Request

Request a Quote for Protein kinase G inhibitor-1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.